molecular formula C9H16O2 B14396343 7a-Methoxyoctahydro-1-benzofuran CAS No. 88441-39-8

7a-Methoxyoctahydro-1-benzofuran

Cat. No.: B14396343
CAS No.: 88441-39-8
M. Wt: 156.22 g/mol
InChI Key: ALLARJAVWMNRGI-UHFFFAOYSA-N
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Description

7a-Methoxyoctahydro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 7a-Methoxyoctahydro-1-benzofuran, can be achieved through various methods. One notable method involves the metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach includes the Ru-catalyzed isomerization of appropriate precursors followed by ring-closing metathesis . Additionally, the one-pot synthesis of benzofurans via heteroannulation of benzoquinones has been reported .

Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic strategies to enhance yield and efficiency. For instance, the use of palladium nanoparticles in Sonogashira cross-coupling reactions under ambient conditions has been shown to be effective . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 7a-Methoxyoctahydro-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst can yield benzofuran derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles. Reaction conditions often involve mild temperatures and ambient pressure to ensure high yields and selectivity .

Major Products: The major products formed from these reactions are typically benzofuran derivatives with varying substituents, depending on the starting materials and reaction conditions. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

7a-Methoxyoctahydro-1-benzofuran has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives have shown promise as anti-tumor, antibacterial, and antiviral agents . Additionally, these compounds are used in the development of new materials with unique electronic and optical properties .

Mechanism of Action

The mechanism of action of 7a-Methoxyoctahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, some benzofuran compounds act as enzyme inhibitors, such as carbonic anhydrase and tyrosinase inhibitors . These interactions disrupt normal cellular processes, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7a-Methoxyoctahydro-1-benzofuran include other benzofuran derivatives, such as 2-arylbenzofurans and benzothiophene derivatives . These compounds share a similar core structure but differ in their substituents and biological activities.

Uniqueness: What sets this compound apart is its unique methoxy group at the 7a position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor in the synthesis of more complex molecules .

Properties

CAS No.

88441-39-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7a-methoxy-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran

InChI

InChI=1S/C9H16O2/c1-10-9-6-3-2-4-8(9)5-7-11-9/h8H,2-7H2,1H3

InChI Key

ALLARJAVWMNRGI-UHFFFAOYSA-N

Canonical SMILES

COC12CCCCC1CCO2

Origin of Product

United States

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